11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane
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Overview
Description
11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane: is a chemical compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound features an isopropyl group, an oxygen atom, and a nitrogen atom within its spirocyclic framework, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors, such as 4-bromo-4-formyltetrahydropyrans , followed by alkylation at the nitrogen atom using alkyl halides. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and alkylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, often resulting in the formation of new compounds with different properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlling temperature, pressure, and solvent choice to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane: can be compared with other similar spiro compounds, such as 3-oxa-7,11-diazaspiro[5.6]dodecanes . While these compounds share structural similarities, the presence of the isopropyl group in This compound may confer unique chemical and biological properties.
List of Similar Compounds
3-oxa-7,11-diazaspiro[5.6]dodecanes
1,1,5,5-tetrachlorodispiro[2.0.2.6]dodecane
1-(2,4-dinitro-phenylsulfanyl)-dodecane
Properties
IUPAC Name |
11-propan-2-yl-8-oxa-2,11-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11(2)14-6-7-15-10-12(9-14)4-3-5-13-8-12/h11,13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYJEUFNLHXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOCC2(C1)CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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